molecular formula C9H9Cl2NS B1305272 2-(2,4-Dichlorophenyl)-1,3-thiazolidine CAS No. 67189-27-9

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Cat. No.: B1305272
CAS No.: 67189-27-9
M. Wt: 234.14 g/mol
InChI Key: ZWZWFCVEHTWKIS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a synthetic organic compound with the molecular formula C9H9Cl2NS and a molecular weight of 238.15 g/mol . Its structure features a thiazolidine ring, a saturated five-membered ring containing nitrogen and sulfur, substituted at the 2-position with a 2,4-dichlorophenyl group. This core thiazolidine scaffold is a privileged structure in medicinal chemistry and is the subject of extensive research for developing new pharmacological agents . Scientific literature indicates that derivatives based on the thiazolidine ring system, particularly thiazolidine-2,4-diones (TZDs) and their hybrids, are investigated for their potent antibacterial properties . For instance, studies on TZD-based chlorophenylthiosemicarbazone hybrids have demonstrated significant activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 3.91 mg/L, an effect that can be comparable or superior to standard reference drugs like oxacillin and cefuroxime . The mechanism of action for these compounds is complex and may involve multiple pathways, making them promising scaffolds for exploring new antibacterial mechanisms to address drug-resistant microorganisms . Researchers value this compound and its derivatives as key intermediates for the synthesis of novel hybrid molecules aimed at discovering new antibacterial agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZWFCVEHTWKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986202
Record name 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67189-27-9
Record name Thiazolidine, 2-(2,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 2 2,4 Dichlorophenyl 1,3 Thiazolidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 2-aryl-1,3-thiazolidine derivative, distinct signals are expected for the protons of the thiazolidine (B150603) ring and the substituted aromatic ring. The methine proton at the C2 position is particularly diagnostic, typically appearing as a singlet or a multiplet depending on coupling with the N-H proton. For related thiazolidine structures, this proton (H2) resonates in the range of δ 6.1-6.5 ppm. nanobioletters.com The two methylene (B1212753) groups of the thiazolidine ring (at C4 and C5) present as multiplets, generally between δ 3.0 and 4.5 ppm. nanobioletters.com The proton on the nitrogen atom (N-H) often appears as a broad singlet. biointerfaceresearch.com The aromatic protons of the 2,4-dichlorophenyl group would exhibit a characteristic splitting pattern in the aromatic region (typically δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature. For thiazolidine derivatives, the C2 carbon, bonded to nitrogen, sulfur, and the dichlorophenyl group, is expected to have a chemical shift in the range of δ 60-70 ppm. The methylene carbons, C4 and C5, typically resonate further upfield. In various thiazolidin-4-one derivatives, the C5 methylene carbon appears around δ 36 ppm. nih.gov The carbons of the dichlorophenyl ring would be observed in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the chlorine substituents. The presence of carbonyl groups in derivatives like thiazolidin-4-ones introduces a characteristic downfield signal around δ 170 ppm for the C=O carbon. biointerfaceresearch.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolidine-based Scaffolds

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2-H6.1 - 6.5 nanobioletters.com60 - 70
C4-H₂3.5 - 4.5 nanobioletters.com40 - 55
C5-H₂3.0 - 3.5 nanobioletters.com30 - 40 nih.gov
N-HVariable, broad biointerfaceresearch.com-
Ar-H7.0 - 8.0 biointerfaceresearch.com120 - 150
C=O (in derivatives)-165 - 175 biointerfaceresearch.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.

For 2-(2,4-dichlorophenyl)-1,3-thiazolidine (C₉H₉Cl₂NS), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This pattern arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Predicted HRMS data for protonated this compound ([M+H]⁺) suggests an m/z of 233.99056. uni.lu

The fragmentation pattern in the mass spectrum provides further structural information. For thiazolidine derivatives, fragmentation can involve cleavage of the thiazolidine ring or the loss of substituents. Common fragmentation modes in related structures include the cleavage of the thiazole (B1198619) ring followed by the fragmentation of the pyrimidine (B1678525) rings, suggesting the relative stability of the different heterocyclic systems. sapub.org

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound uni.lu

Adduct Predicted m/z
[M+H]⁺233.99056
[M+Na]⁺255.97250
[M-H]⁻231.97600
[M+NH₄]⁺251.01710

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the thiazolidine ring's methylene groups would be observed just below 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds are found in the 1400-1600 cm⁻¹ region. mdpi.com The presence of a C-S bond can be identified by weaker absorptions in the fingerprint region. A key diagnostic feature for this specific compound, when compared to its widely studied thiazolidin-4-one or thiazolidine-2,4-dione derivatives, would be the absence of a strong carbonyl (C=O) stretching band, which typically appears between 1690 and 1750 cm⁻¹. biointerfaceresearch.comnih.gov

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1400 - 1600 mdpi.com
C-NStretch1250 - 1350
C-SStretch600 - 800 biointerfaceresearch.com

Advanced Crystallographic Techniques (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

For thiazolidine derivatives, X-ray crystallography confirms the geometry of the five-membered ring. Studies on related compounds, such as 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile, have shown that the thiazolidine ring is essentially planar. nih.gov This analysis also reveals the relative orientation of the substituents. For instance, it can determine the dihedral angle between the plane of the thiazolidine ring and the plane of the 2,4-dichlorophenyl ring. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate how the molecules are packed in the crystal lattice. nih.gov

Other Spectroscopic and Analytical Methods (e.g., Differential Scanning Calorimetry, High-Performance Liquid Chromatography)

In addition to the primary spectroscopic methods, other analytical techniques are crucial for assessing the purity and properties of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of compounds and for separating mixtures. For thiazolidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov This method can separate the target compound from starting materials, by-products, and other impurities. The purity is typically assessed by integrating the peak area at a specific detection wavelength. nih.gov Furthermore, HPLC with a chiral stationary phase is an essential tool for separating enantiomers of chiral thiazolidine derivatives, such as those derived from amino acids like cysteine. researchgate.net This is often performed after a pre-column derivatization step to facilitate detection and improve separation. researchgate.net

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of a compound. This technique measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and decomposition.

Molecular and Supramolecular Interactions of 2 2,4 Dichlorophenyl 1,3 Thiazolidine

Intermolecular Forces and Crystal Packing in the Solid State

The arrangement of molecules in the solid state is dictated by a balance of attractive and repulsive intermolecular forces, which seek to achieve a minimum energy configuration. For 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, the crystal packing would be primarily governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

The 2,4-dichlorophenyl group is a significant contributor to the intermolecular interactions. The chlorine atoms, being electronegative, create a dipole moment in the phenyl ring and can participate in halogen bonding (C-Cl···X), where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom like nitrogen or sulfur from an adjacent molecule. Furthermore, the aromatic ring itself can engage in π-π stacking interactions, where parallel rings are offset, and C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of another.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeParticipating GroupsRelative Strength
Hydrogen BondingN-H (donor) with N or S (acceptor)Strong
Halogen BondingC-Cl (donor) with N or S (acceptor)Moderate
π-π Stacking2,4-Dichlorophenyl ringsModerate
C-H···π InteractionsC-H bonds and the aromatic ringWeak
Dipole-DipolePolar bonds (C-Cl, C-N, C-S)Weak to Moderate
van der Waals ForcesAll atomsWeak (collectively significant)

The interplay of these forces would result in a densely packed crystal structure. The specific arrangement, or polymorph, would depend on the conditions of crystallization, such as the solvent used and the rate of cooling. Without experimental crystallographic data, the precise packing motif and unit cell parameters remain hypothetical.

Solution-Phase Conformational Analysis and Dynamics

In solution, the this compound molecule is not static but exists in a dynamic equilibrium of different conformations. The five-membered thiazolidine (B150603) ring is not planar and typically adopts either an envelope or a twisted (half-chair) conformation to minimize steric and torsional strain.

In an envelope conformation , four of the ring atoms are coplanar, while the fifth atom (often the sulfur at position 1 or the carbon at position 4) is out of the plane. In a twist conformation , two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature.

The substituent at the 2-position, the 2,4-dichlorophenyl group, can adopt different orientations relative to the thiazolidine ring, described as pseudo-axial or pseudo-equatorial. The preferred conformation will be the one that minimizes steric hindrance between the bulky aryl group and the protons on the thiazolidine ring. Computational studies on related 2-aryl-1,3-thiazolidines suggest a preference for the conformer where the large aryl group occupies a pseudo-equatorial position.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational dynamics in solution. researchgate.net The coupling constants between protons on the thiazolidine ring can provide information about the dihedral angles and thus the ring's puckering. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to determine the relative orientation of the dichlorophenyl group and the thiazolidine ring.

It is also important to consider the possibility of ring-chain tautomerism in solution, where the thiazolidine ring can open to form a Schiff base intermediate. researchgate.netnih.gov This equilibrium is typically influenced by the solvent and pH.

Table 2: Key Factors Influencing the Solution-Phase Conformation

FactorDescription
Ring Puckering The thiazolidine ring adopts non-planar envelope or twist conformations to relieve strain.
Substituent Orientation The 2,4-dichlorophenyl group will preferentially occupy a position (pseudo-equatorial) that minimizes steric interactions.
Solvent Effects The polarity of the solvent can influence the conformational equilibrium and the extent of ring-chain tautomerism.
Temperature Higher temperatures can provide enough energy to overcome conformational barriers, leading to a more dynamic system.

Chiral Aspects and Stereochemical Investigations

Chirality is a key feature of this compound. The carbon atom at the 2-position (C2), which bears the dichlorophenyl group and is part of the thiazolidine ring, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-2-(2,4-Dichlorophenyl)-1,3-thiazolidine and (S)-2-(2,4-Dichlorophenyl)-1,3-thiazolidine.

Unless synthesized using chiral starting materials or a chiral catalyst, the product will be a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The synthesis of thiazolidines often involves the condensation of an aldehyde (2,4-dichlorobenzaldehyde) with a compound containing an amino and a thiol group (like cysteamine). If a chiral amino-thiol, such as L-cysteine, is used, additional stereocenters are introduced, leading to the formation of diastereomers. nanobioletters.com

For instance, the reaction with L-cysteine would result in a product with two stereocenters (at C2 and C4). This would lead to two possible diastereomers: (2R, 4R) and (2S, 4R) (assuming the L-cysteine configuration at C4 is R). These diastereomers, often referred to as cis and trans isomers based on the relative orientation of the substituents at C2 and C4, have different physical properties and can often be separated by chromatography. The ratio of these diastereomers formed during synthesis can be influenced by factors such as the solvent and reaction conditions. nanobioletters.com

Table 3: Stereoisomers of this compound Derivatives

Starting MaterialsStereocentersPossible Stereoisomers
2,4-Dichlorobenzaldehyde (B42875) + Cysteamine (B1669678)C2(R) and (S) enantiomers (racemic mixture)
2,4-Dichlorobenzaldehyde + L-CysteineC2, C4(2R, 4R) and (2S, 4R) diastereomers

The stereochemistry of these compounds is crucial as enantiomers and diastereomers can exhibit different biological activities. The absolute configuration of a specific stereoisomer can be determined by methods such as X-ray crystallography of a single crystal or by using chiral chromatography and comparing with standards.

Exploration of Molecular Mechanisms of Action for 2 2,4 Dichlorophenyl 1,3 Thiazolidine Derivatives in Vitro Studies

Modulation of Key Biological Targets by Thiazolidine (B150603) Derivatives

In vitro studies have demonstrated that derivatives of the 2-(2,4-Dichlorophenyl)-1,3-thiazolidine scaffold can interact with a range of biological targets, including enzymes and nuclear receptors. These interactions are fundamental to their observed biological effects.

Enzyme Inhibition Studies

The inhibitory activity of these derivatives has been evaluated against several key enzymes implicated in various pathological processes.

Lipoxygenase (LOX): Thiazolidinedione derivatives have been investigated for their potential to inhibit lipoxygenase enzymes. In one study, a series of 19 thiazolidinedione derivatives were synthesized and tested for their ability to inhibit soybean lipoxygenase. The results indicated a range of inhibitory activity from 7.7% to 76.3%. nih.govfrontiersin.org While this study did not specifically include this compound, it highlights the potential of the broader thiazolidinedione class as lipoxygenase inhibitors. Another study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified compounds with potent 5-LOX inhibitory activity, with IC50 values as low as 25 nM. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several studies have focused on thiazolidine-2,4-dione derivatives as inhibitors of VEGFR-2, a key regulator of angiogenesis. In a study of new thiazolidine-2,4-diones, a derivative, compound 14b , which incorporates a 2,4-dichlorophenyl moiety, exhibited an IC50 value of 85.85 nM against VEGFR-2. frontiersin.org Another investigation into novel 2,4-dioxothiazolidine derivatives found that their most potent compound demonstrated an anti-VEGFR-2 efficacy with an IC50 value of 0.079 µM. nih.gov These findings underscore the potential of this chemical class to target VEGFR-2.

Aurora Kinase A (AURKA): Research into 2-amino thiazole (B1198619) derivatives has pointed towards their potential as Aurora kinase inhibitors. While specific studies on this compound derivatives are not detailed in the provided results, the broader class of thiazole-containing compounds is being explored for this activity.

Cyclooxygenase (COX) Enzymes: Derivatives of 2-aryl-thiazolidin-4-ones have been synthesized and evaluated as selective COX-2 inhibitors. These compounds are designed to fit into the active site of the COX-2 isozyme. researchgate.net In a series of diphenylthiazole–thiazolidinone hybrids, compounds demonstrated moderate to high inhibitory activity against both COX-1 and COX-2. nih.gov Another study on 2-imino-4-thiazolidinone derivatives also identified potent COX-2 inhibitors. nih.gov

DNA Topoisomerases: Thiazacridine and imidazacridine derivatives have been shown to interact with DNA and inhibit human topoisomerase I. researchgate.net This suggests that the thiazolidine scaffold can be incorporated into molecules designed to target these essential enzymes. Furthermore, some benzothiazole (B30560) derivatives have been found to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV in vitro. researchgate.net

Receptor Agonism/Antagonism

The interaction of these compounds with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), has been a significant area of research.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): Thiazolidinedione (TZD) derivatives are well-known activators of PPAR-γ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. mdpi.com The TZD ring is a key structural feature for binding to and activating PPAR-γ. accscience.com Studies on novel 2,4-thiazolidinedione (B21345) derivatives have been conducted to develop new PPAR-γ modulators for potential antidiabetic applications. mdpi.com For instance, one study synthesized a library of chromone (B188151) and 2,4-thiazolidinedione conjugates, with one compound showing potent PPAR-γ transactivation of 48.72% compared to the standard, pioglitazone. nih.gov

Cellular Responses and Pathway Perturbations (In Vitro)

The interaction of this compound derivatives with cellular targets can trigger a cascade of events, leading to specific cellular responses such as modulation of the cell cycle and induction of apoptosis.

Studies on Cell Cycle Modulation

Several thiazolidinone derivatives have been shown to influence the progression of the cell cycle in cancer cell lines. For example, some thiazolide compounds have been found to induce G1 cell cycle arrest in colorectal cancer cells. frontiersin.org In a study on a (4-fluorophenyl) thiazolidin-4-one derivative, treatment of CHO-K1 cells resulted in a significant increase in the number of cells in the G1 phase, suggesting an arrest at this stage of the cell cycle. accscience.com Similarly, a potent 2,4-dioxothiazolidine derivative was found to cause cell cycle arrest at the S phase in MCF-7 cancer cells. nih.gov

Investigations of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Thiazolidinedione derivatives have been shown to possess pro-apoptotic capabilities. nih.gov For instance, the most cytotoxic compounds in a study of novel 2,4-thiazolidinediones were found to induce apoptosis. The specific signaling mechanisms involved were observed to be dependent on the cellular context. One study on a thiazolidine-2,4-dione derivative, compound 12a , investigated its effect on apoptotic gene expression and found that it could exert apoptotic effects through the significant reduction of Bcl2, Survivin, and TGF gene expression levels. nih.gov Another study found that a particular derivative increased caspase-3 activity, a key executioner enzyme in apoptosis. nih.gov

Assessment of Inhibitory Effects on Microbial Growth and Biofilm Formation (In Vitro)

Derivatives of this compound have also been evaluated for their ability to inhibit the growth of various microorganisms and to prevent or disrupt the formation of biofilms.

A study on 4-thiazolidinone (B1220212) derivatives, including those with a p-chlorophenyl group at the 2-position, demonstrated considerable antibacterial properties. researchgate.net In another study, a series of 2-aryl-3-aminothiazolidin-4-one derivatives showed promising antibiofilm potential against S. aureus, S. epidermidis, and E. faecalis, with inhibitory concentrations in the low µg/mL range. ijhacr.com

One particular study investigated a derivative, rel-N-(2,4-dichlorophenyl)-2-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d] nih.govresearchgate.netthiazol-3(6H)-yl]acetamide (Les-2194 ), for its antibacterial and antibiofilm activity. nih.gov This compound was shown to cause significant degradation of P. aeruginosa biofilm after 24 hours of exposure at concentrations of 10, 50, and 100 µM, resulting in 37%, 34%, and 58% degradation, respectively. nih.gov

Another study evaluated thiazolidine-2,4-dione-based hybrids against both planktonic and biofilm-forming Haemophilus spp. The compounds showed activity with Minimal Inhibitory Concentrations (MICs) ranging from 62.5 to 500 mg/L and Minimal Biofilm Inhibitory Concentrations (MBICs) from 62.5 to 1000 mg/L. mdpi.com A compound with a 2,6-dichlorobenzylidene group also showed notable antibacterial activity against K. pneumoniae and E. coli.

The table below summarizes the in vitro antimicrobial and antibiofilm activity of selected thiazolidinone derivatives.

Compound TypeMicroorganismActivityConcentration/ValueSource
2-Aryl-3-aminothiazolidin-4-one derivativesS. aureusBiofilm Inhibition0.78 to 6.25 µg/mL ijhacr.com
2-Aryl-3-aminothiazolidin-4-one derivativesS. epidermidisBiofilm Inhibition (MIC)3.125–12.5 µg/mL ijhacr.com
2-Aryl-3-aminothiazolidin-4-one derivativesE. faecalisBiofilm Inhibition6.25–12.5 µg/mL ijhacr.com
Les-2194P. aeruginosaBiofilm Degradation58% at 100 µM nih.gov
Thiazolidine-2,4-dione hybridsHaemophilus spp.Planktonic Inhibition (MIC)62.5–500 mg/L mdpi.com
Thiazolidine-2,4-dione hybridsHaemophilus spp.Biofilm Inhibition (MBIC)62.5–1000 mg/L mdpi.com
2,6-dichlorobenzylidene-thiazolidin-4-oneK. pneumoniaeAntibacterial (MIC)62.5 µg/mL
2,6-dichlorobenzylidene-thiazolidin-4-oneE. coliAntibacterial (MIC)31.25 µg/mL

Computational and Theoretical Investigations of 2 2,4 Dichlorophenyl 1,3 Thiazolidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Properties

A thorough search of scholarly articles indicates that specific quantum chemical calculations, such as those employing Density Functional Theory (DFT), have not been published for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine.

For related thiazolidine-2,4-dione derivatives, DFT has been utilized to study molecular geometry, electronic properties, and structure-property relationships. These studies typically calculate parameters such as net charges and molecular electrostatic potential (MESP) contours to understand the electronic distribution and reactivity of the molecules. For instance, DFT calculations on other thiazolidine (B150603) derivatives have been used to evaluate molecular properties and compute electronic structure characteristics. However, no such specific data exists for this compound.

Molecular Docking Studies for Ligand-Target Binding Affinity

There are no specific molecular docking studies in the available literature that focus on the binding affinity of this compound with biological targets.

Molecular docking is a common computational technique used for thiazolidine-containing compounds to predict their binding modes and affinities to various protein targets. For example, various novel thiazolidine-4-one derivatives have been the subject of in-silico docking studies to predict their potential interactions with specific enzymes. Similarly, numerous studies have utilized molecular docking to investigate the binding modes and free energy of thiazolidinedione derivatives with target proteins. These studies provide insights into potential therapeutic applications, but the specific interactions of this compound remain uninvestigated.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiles

No published research could be identified that has performed Molecular Dynamics (MD) simulations to analyze the dynamic interaction profile of this compound.

MD simulations are frequently employed to assess the stability of ligand-protein complexes and to understand the dynamic behavior of these interactions over time for various thiazolidinedione derivatives. For instance, MD simulations have been used to assess the stability of top-docked complexes of novel thiazolidine-2,4-dione derivatives. These simulations provide valuable information on the conformational changes and key interactions that stabilize the binding, but such analyses for this compound have not been reported.

In Silico Ligand-Based and Structure-Based Design Strategies

There is no evidence in the scientific literature of specific in silico ligand-based or structure-based design strategies being applied to develop analogs of this compound.

Drug design strategies, both ligand-based and structure-based, are commonly used to develop new thiazolidine-2,4-dione derivatives with improved therapeutic properties. These approaches leverage knowledge of known active compounds or the three-dimensional structure of the biological target to design novel molecules with enhanced activity and selectivity. While these strategies are prevalent in the broader field of thiazolidine research, their specific application to this compound is not documented.

Structure Activity Relationship Sar and Structural Modifications of 2 2,4 Dichlorophenyl 1,3 Thiazolidine Derivatives

Influence of Substituents on the Thiazolidine (B150603) Ring System (Positions 2, 4, 5)

Position 2: The substituent at the C2 position has a profound impact on the molecule's structure and properties. distantreader.org For instance, in a series of 2-(arylimino)thiazolidin-4-ones, the nature of the aryl group at this position dictates the electronic and steric environment, which is crucial for biological interactions. distantreader.org The presence of a 2,4-dichlorophenyl group at this position often imparts significant biological activity. mdpi.com

Position 4: The C4 position is frequently modified by introducing a carbonyl group, forming a 4-thiazolidinone (B1220212) or thiazolidine-2,4-dione (TZD) ring. nih.govnih.gov This modification is a key feature in many biologically active compounds. nih.gov Further substitutions on the exocyclic atoms connected to the C4 position can also influence activity. For example, studies on 4-thiazolidinone derivatives have shown that substitutions at this position can lead to compounds with significant anticancer activity. researchgate.net

Position 5: The C5 position is another key site for modification. The introduction of an arylidene substituent at this position, often via a Knoevenagel condensation, is a common strategy to enhance biological activity. mdpi.com For example, the formation of a double bond between position 5 of the thiazolidinone ring and another moiety, such as an indolinone, has been confirmed to result in the Z-isomer, which can be crucial for activity. acs.org The nature of the substituent on the arylidene group can significantly modulate the compound's efficacy.

The following table summarizes the influence of various substituents at different positions on the thiazolidine ring of related analogs, highlighting the importance of these modifications for biological activity.

PositionType of ModificationExample SubstituentObserved Effect on Biological ActivityReference
2 Aryl group2,4-DichlorophenylOften confers potent biological activity mdpi.com
4 Carbonyl group (forming 4-thiazolidinone)=OCommon feature in many active compounds, essential for certain biological activities nih.gov
5 Arylidene group(Z)-indolin-2-oneFormation of specific isomers can be critical for activity acs.org

Impact of the 2,4-Dichlorophenyl Moiety on Molecular Activity

The 2,4-dichlorophenyl group attached to the thiazolidine core is a critical pharmacophore that significantly influences the molecule's biological activity. The presence and position of the chlorine atoms on the phenyl ring are not arbitrary; they play a crucial role in the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

Furthermore, the lipophilicity conferred by the dichlorophenyl group can improve the compound's ability to cross cell membranes, a crucial factor for reaching intracellular targets. In studies of thiazolidine-2,4-dione-based hybrids, compounds with chlorophenyl substitution demonstrated notable antibacterial activity. nih.gov Specifically, certain derivatives with a 2,4-dichlorophenyl substituent have shown significant activity against various cancer cell lines. mdpi.com

The steric bulk and specific orientation of the 2,4-dichloro substitution pattern also contribute to the molecule's specificity for its biological target. The defined spatial arrangement of the chlorine atoms can lead to a more precise fit within the binding pocket of a receptor or enzyme, enhancing potency and potentially reducing off-target effects. For example, in a series of thiazolidin-4-ones, a derivative with a 1,3-dichlorophenyl group (isomeric to 2,4-) showed prominent anti-cancer activity, highlighting the importance of the chlorine substitution pattern. researchgate.net The presence of the dichlorophenyl group is a key feature that has been explored in the development of compounds with potential antimicrobial, anti-inflammatory, and cytotoxic effects. smolecule.com

Rational Design of Hybrid Molecules Incorporating the 1,3-Thiazolidine Core

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. mdpi.com This approach aims to create novel chemical entities with improved affinity, efficacy, and selectivity, or to develop multi-target agents that can address complex diseases. rsc.org The 1,3-thiazolidine core, particularly the 2,4-thiazolidinedione (B21345) (TZD) scaffold, is a popular building block for creating such hybrid molecules due to its proven and diverse pharmacological potential. nih.govnih.gov

The design of these hybrids often involves linking the thiazolidine core to other heterocyclic systems known for their biological activities. This can be achieved through various chemical linkers, which can also be optimized to modulate the properties of the final compound. mdpi.com

Examples of rational design involving the 1,3-thiazolidine core include:

Thiazolidinone-Isatin Hybrids: These molecules combine the thiazolidinone core with isatin (B1672199) derivatives. This design has led to the development of selective inhibitors of cancer-related carbonic anhydrase isoforms. acs.org

Thiazolidinedione-Acridine Hybrids: Integrating an acridine (B1665455) moiety, known for its antitumor properties, with a thiazolidine-2,4-dione framework has resulted in new compounds with significant cytotoxic profiles against various cancer cell lines. mdpi.com

Thiazolidinedione-Oxadiazole Hybrids: The combination of thiazolidinedione and 1,3,4-oxadiazole (B1194373) moieties has been explored to create hybrid molecules with enhanced α-amylase and α-glucosidase inhibition for potential anti-diabetic applications. rsc.org

Thiazolidinone-Triazole Hybrids: Linking triazole and thiazolidine nuclei has produced hybrid compounds with potent antifungal activity, in some cases superior to existing commercial drugs. mdpi.com

Thiazolidinedione-Quinolinone/Oxindole Hybrids: Molecular hybridization of a thiazolidine-2,4-dione nucleus with 2-oxo-1,2-dihydroquinoline or 2-oxoindoline has yielded potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov

The following table presents examples of hybrid molecules incorporating the 1,3-thiazolidine core and their targeted biological activities.

Hybrid CombinationLinker TypeTarget/Biological ActivityReference
Thiazolidinone-IsatinYlideneCarbonic Anhydrase Inhibition acs.org
Thiazolidinedione-AcridineAcetamideAnticancer mdpi.com
Thiazolidinedione-1,3,4-OxadiazoleMethylα-Amylase/α-Glucosidase Inhibition rsc.org
Thiazolidinone-TriazoleAmideAntifungal mdpi.com
Thiazolidinedione-QuinolinoneYlideneVEGFR-2 Inhibition nih.gov

Stereochemical Effects on Biological and Chemical Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and chemical properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine derivatives. The presence of chiral centers within the thiazolidine ring or its substituents can lead to the existence of enantiomers or diastereomers, which may exhibit significantly different pharmacological and toxicological profiles.

For instance, in the synthesis of oxazolidinylthiazolidines, which are structurally related to thiazolidine derivatives, the reaction can generate two stereogenic centers with high enantiospecificity. nih.govresearchgate.net These stereoisomers can exhibit different inhibitory activities against enzymes. For example, one study found that a specific oxazolidinylthiazolidine compound displayed competitive inhibition of the NDM-1 lactamase with a Ki of 1.6 ± 0.6 µM, an activity that is dependent on its specific stereochemical configuration. nih.govresearchgate.net

Furthermore, the geometry of double bonds introduced as substituents, for example at the C5 position, also plays a crucial role. Knoevenagel condensation reactions to form 5-arylidene derivatives can result in the formation of Z or E isomers. Crystallographic studies have confirmed that in certain reactions involving the thiazolidinone core, only the Z isomer is formed. acs.org This geometric isomerism can be critical for the molecule's ability to fit into a specific binding site and elicit a biological response. The adaptability of the thiazolidine scaffold allows for substitutions at its 3rd and 5th positions, which can lead to a wide range of biological activities influenced by the stereochemistry of these substitutions. researchgate.net

Catalytic and Material Science Applications of 1,3 Thiazolidine Derivatives

Thiazolidines as Ligands in Organometallic Catalysis (e.g., Palladium-catalyzed reactions)

The thiazolidine (B150603) core structure is recognized for its potential to coordinate with transition metals, acting as a ligand in various catalytic systems. The nitrogen and sulfur heteroatoms within the thiazolidine ring can serve as donor atoms, forming stable complexes with metals such as palladium. These palladium-thiazolidine complexes have been investigated for their catalytic activity in a range of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

However, specific studies detailing the synthesis of palladium complexes with 2-(2,4-Dichlorophenyl)-1,3-thiazolidine as a ligand and their subsequent application in catalytic reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings could not be identified. Consequently, there is no available data on reaction yields, catalyst turnover numbers, or the influence of the 2,4-dichlorophenyl substituent on the catalytic efficiency and stability of such potential complexes.

Emerging Applications in Materials Science

In the realm of materials science, heterocyclic compounds are often explored for their unique electronic, optical, and thermal properties, leading to their incorporation into polymers, organic electronics, and functional coatings. Thiazolidine derivatives, in principle, could be functionalized and polymerized to create novel materials with specific properties.

Despite this potential, a thorough search did not yield any studies on the use of This compound as a monomer or a functional additive in the development of new materials. There is no information regarding its incorporation into polymer backbones, its use in the formation of coordination polymers, or its investigation for properties relevant to materials science, such as conductivity, photoluminescence, or thermal stability.

Future Directions and Research Challenges for 2 2,4 Dichlorophenyl 1,3 Thiazolidine Research

Development of Novel and Sustainable Synthetic Routes

A primary challenge and opportunity in the study of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine lies in the development of innovative and environmentally benign synthetic methodologies. Current synthetic approaches for thiazolidine (B150603) derivatives often rely on conventional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures. Future research should prioritize the exploration of green chemistry principles to create more efficient and sustainable synthetic pathways.

Key areas for investigation include:

Catalyst Innovation : The use of solid-supported catalysts, such as silica-supported iodine with potassium carbonate, has shown promise in the solvent-free synthesis of thiazolidinedione derivatives and could be adapted for this compound pharmascholars.com. Further exploration of novel catalysts, including biocatalysts and nano-catalysts, could lead to higher yields, reduced reaction times, and improved product purity.

Alternative Solvents : The use of deep eutectic solvents (DESs) as both solvent and catalyst has been successfully demonstrated for the synthesis of thiazolidine-2,4-dione derivatives frontiersin.org. Investigating the applicability of various DESs for the synthesis of this compound could significantly reduce the environmental impact of its production.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate the synthesis of thiazolidinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating hilarispublisher.com. The application of this technology to the synthesis of this compound is a promising avenue for process optimization.

Multi-component Reactions : One-pot, multi-component reactions offer a streamlined approach to synthesizing complex molecules like thiazolidine derivatives, reducing the number of synthetic steps and purification requirements ijpsr.com. Designing a multi-component reaction for this compound would represent a significant advancement in its efficient production.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazolidinedione Derivatives
ParameterConventional MethodGreen AlternativePotential Advantage
CatalystHomogeneous acids/basesSolid-supported catalysts, BiocatalystsEasy separation, reusability, milder conditions
SolventVolatile organic compounds (e.g., toluene)Deep eutectic solvents, water, solvent-freeReduced toxicity and environmental impact
Energy SourceConventional heating (reflux)Microwave irradiation, ultrasoundReduced reaction times, lower energy consumption
Reaction StepsMulti-step synthesisOne-pot, multi-component reactionsIncreased efficiency, less waste generation

Deeper Mechanistic Elucidation of Molecular Interactions and Cellular Pathways

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. While research on the broader class of thiazolidinones has identified several potential targets, including peroxisome proliferator-activated receptors (PPARs), the specific interactions and cellular pathways affected by this particular compound remain largely unexplored.

Future research should focus on:

Target Identification and Validation : Comprehensive screening assays are needed to identify the primary molecular targets of this compound. Based on studies of related compounds, potential targets could include enzymes, nuclear receptors, and signaling proteins involved in various disease processes researchgate.netnih.gov.

Pathway Analysis : Once targets are identified, detailed studies of the downstream cellular pathways are necessary. This could involve techniques such as transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's effects on cellular function.

Role of Metabolism : The metabolic fate of this compound is a critical area for investigation. Studies on the structurally similar compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have shown that its cytotoxicity can be influenced by cytochrome P450-mediated metabolism nih.gov. Understanding the metabolites of this compound and their biological activities is essential.

Expansion of Structure-Activity Relationship Databases and Predictive Models

The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is a powerful tool in medicinal chemistry for designing more potent and selective compounds. For this compound, establishing a comprehensive SAR database is a critical future direction.

Key research activities in this area should include:

Synthesis of Analogue Libraries : A systematic approach to synthesizing a diverse library of analogues of this compound is necessary. Modifications should be made to both the dichlorophenyl ring and the thiazolidine core to explore the impact of different substituents on biological activity nih.gov.

Biological Screening : The synthesized analogues must be screened against a panel of relevant biological targets to generate the data needed for SAR analysis.

QSAR Model Development : The generated biological data, along with calculated molecular descriptors, can be used to develop predictive QSAR models frontiersin.orgresearchgate.netnih.gov. These models can help to identify the key structural features responsible for activity and guide the design of new, more potent compounds.

Table 2: Key Structural Modifications for SAR Studies of 2-Aryl-1,3-Thiazolidine Derivatives
Modification SiteExamples of SubstituentsPotential Impact on Activity
2-Aryl RingElectron-donating groups (e.g., -OCH3, -CH3) Electron-withdrawing groups (e.g., -NO2, -CF3) Halogens (e.g., -F, -Br)Alteration of electronic properties, hydrophobicity, and steric interactions with the target binding site.
Thiazolidine Ring (N3 position)Alkyl chains, aryl groups, heterocyclic moietiesModification of solubility, metabolic stability, and potential for additional interactions with the target.
Thiazolidine Ring (C4 and C5 positions)Introduction of carbonyl groups, exocyclic double bondsChanges in the core scaffold to explore different classes of thiazolidine derivatives (e.g., thiazolidin-4-ones, thiazolidine-2,4-diones).

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The synergy between computational and experimental approaches is essential for modern drug discovery and development. For this compound, an integrated strategy will be crucial for its optimization as a lead compound.

Future research should leverage:

Molecular Docking and Dynamics Simulations : In silico techniques such as molecular docking can predict the binding modes of this compound and its analogues to potential biological targets nih.govresearchgate.netrsc.org. Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time.

In Silico ADMET Prediction : Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design process nih.gov. This can help to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

Iterative Design-Synthesize-Test-Analyze Cycles : The integration of computational predictions with experimental validation will enable an iterative optimization process. Computational models can guide the design of new compounds, which are then synthesized and tested experimentally. The experimental results can then be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of optimized lead compounds.

By pursuing these future directions and addressing the associated research challenges, the scientific community can systematically explore the therapeutic potential of this compound and pave the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions (e.g., HCl/ethanol), followed by purification via recrystallization. Reaction yields (60–75%) depend on solvent polarity, temperature (optimized at 80–100°C), and stoichiometric ratios of reactants. Alternative routes include thiazolidine ring formation using thiourea derivatives and dichlorophenyl ketones, but these may introduce impurities requiring column chromatography .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) identifies key protons (e.g., thiazolidine CH₂ groups at δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.5 ppm). IR confirms the absence of primary amines (no N-H stretch ~3300 cm⁻¹) and presence of C-S bonds (~680 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction reveals planar geometry of the dichlorophenyl ring and puckered thiazolidine ring. Bond angles (e.g., C-S-C ≈ 95°) and dihedral angles (e.g., 15° between phenyl and thiazolidine planes) are critical for validating computational models .

Q. What analytical methods are recommended for assessing purity and stability of this compound under different storage conditions?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves impurities (<2%).
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) combined with mass spectrometry identify hydrolysis products (e.g., cysteamine derivatives) .

Advanced Research Questions

Q. What strategies resolve enantiomeric purity challenges in synthesizing thiazolidine derivatives?

  • Methodological Answer : Chiral resolution via HPLC with a cellulose-based chiral stationary phase (CSP) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., (R)- or (S)-proline) during cyclization improves enantiomeric excess (ee >90%). Circular dichroism (CD) and polarimetry confirm absolute configurations .

Q. How do structural modifications at the thiazolidine ring or dichlorophenyl group affect biological activity against fungal pathogens?

  • Methodological Answer :

  • SAR Studies : Substituting the thiazolidine nitrogen with methyl groups reduces antifungal activity (IC₅₀ increases from 1.2 µM to >10 µM). Adding electron-withdrawing groups (e.g., nitro) to the dichlorophenyl ring enhances binding to fungal CYP51 enzymes.
  • In Vitro Assays : Microbroth dilution (CLSI M38-A2 protocol) against Candida albicans demonstrates MIC values correlating with logP (optimal range: 2.5–3.5) .

Q. How can contradictory data on metabolic stability in hepatic microsomes be reconciled?

  • Methodological Answer : Discrepancies arise from species-specific cytochrome P450 (CYP) metabolism. For example, human liver microsomes show faster clearance (t₁/₂ = 12 min) than rat microsomes (t₁/₂ = 45 min). Use of CYP3A4 inhibitors (e.g., ketoconazole) in assay media clarifies primary metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) validate bioavailability adjustments .

Key Challenges and Solutions

  • Crystallization Issues : Slow evaporation from ethanol/water (7:3) improves crystal quality for X-ray studies .
  • Scale-Up Limitations : Switch from batch to flow chemistry reduces side-product formation (>5% yield improvement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.